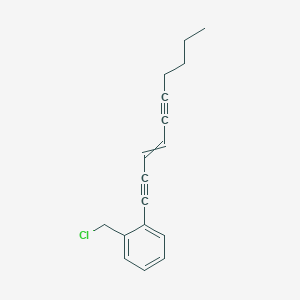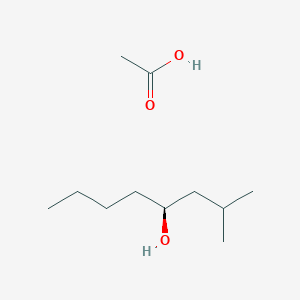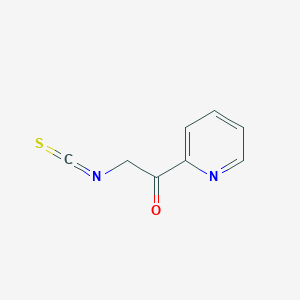
2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one typically involves the reaction of 2-amino-1-(pyridin-2-yl)ethan-1-one with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:
2-Amino-1-(pyridin-2-yl)ethan-1-one+CSCl2→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of handling hazardous reagents like thiophosgene.
化学反応の分析
Types of Reactions
2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: The compound can undergo addition reactions with amines and alcohols to form corresponding adducts.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
Thiourea Derivatives: Formed by the reaction with primary or secondary amines.
Heterocyclic Compounds: Formed through cyclization reactions involving the isothiocyanate group.
科学的研究の応用
2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to modify biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to the modification of their function. The molecular targets and pathways involved include:
Enzymes: Inhibition of enzyme activity by covalent modification of active site residues.
DNA: Interaction with nucleophilic sites on DNA, potentially leading to mutations or inhibition of replication.
Cell Signaling Pathways: Modulation of signaling pathways through the modification of key proteins involved in signal transduction.
類似化合物との比較
Similar Compounds
1-(Pyridin-2-yl)ethan-1-one: A precursor in the synthesis of 2-Isothiocyanato-1-(pyridin-2-yl)ethan-1-one.
2-Aminothiazoles: Compounds with similar biological activities, particularly in antimicrobial applications.
Pyridine Derivatives: A broad class of compounds with diverse chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the isothiocyanate group and the pyridine ring, which confer distinct reactivity and biological activity. Its ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical biology and medicinal chemistry for the development of novel therapeutic agents.
特性
CAS番号 |
832077-47-1 |
|---|---|
分子式 |
C8H6N2OS |
分子量 |
178.21 g/mol |
IUPAC名 |
2-isothiocyanato-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C8H6N2OS/c11-8(5-9-6-12)7-3-1-2-4-10-7/h1-4H,5H2 |
InChIキー |
RVSIVERKWXRZAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)CN=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


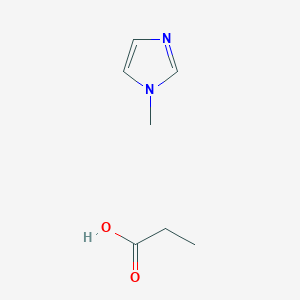
![Butanamide, 4,4,4-trifluoro-N-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14206224.png)
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
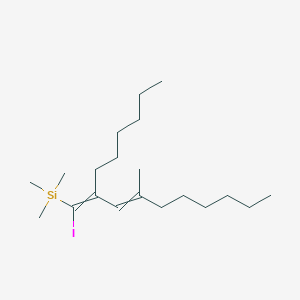
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)
